molecular formula C13H13NO3S B086529 N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide CAS No. 1146-43-6

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B086529
CAS RN: 1146-43-6
M. Wt: 263.31 g/mol
InChI Key: GMOBYFRCKHKXDW-UHFFFAOYSA-N
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Description

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide, also known as 4-methyl-N-phenylsulfonyl-4-hydroxybenzamide, is a sulfonamide derivative of benzene and is used in a wide variety of scientific research applications. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

  • Quantum-chemical calculations have been applied to N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide compounds to define their optimized state, predict free energy, and distinguish molecular orbitals involved in spectrum formation (Sun Peiming et al., 2022).

  • Synthesis, spectroscopic investigation, and electronic properties of two sulfonamide derivatives, including N-(4-hydroxyphenethyl)-4-methylbenzenesulfonamide, were examined. The study involved density functional theory calculations to provide structural and spectroscopic information (Ayyaz Mahmood et al., 2016).

  • A new compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), was synthesized and characterized. The study investigated the type and nature of intermolecular interaction in the crystal state, as well as structural and electronic properties (P. Murthy et al., 2018).

  • The synthesis and structural features of N-[(2-(trimethylsilyl)oxy)phenyl]-arylsulfonamides were explored, including N-[(2-(Trimethylsilyl)oxy)phenyl]-4-methylbenzenesulfonamide. The study employed X-ray single-crystal analysis and DFT calculations (A. Y. Nikonov et al., 2019).

  • Antitumor sulfonamides, such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide, were evaluated in cell-based screens, showing potential as cell cycle inhibitors in cancer therapy (T. Owa et al., 2002).

  • N-Cyano-N-phenyl-p-methylbenzenesulfonamide was used as an electrophilic cyanation reagent for the synthesis of various benzonitriles, demonstrating its application in pharmaceutical synthesis (P. Anbarasan et al., 2011).

  • The synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide was explored, highlighting its potential in developing a one-pot synthesis method for substituted N-benzyl-4-methylbenzenesulfonamides (Brock A. Stenfors & F. Ngassa, 2020).

  • The synthesis of 2,2-Dimethyl-3-[(4-methylphenyl)sulfonyl]-2,3-dihydro-1,3,2-benzoxazasilole, derived from N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide, was carried out, revealing its structural and spectroscopic properties (A. Y. Nikonov et al., 2021).

properties

IUPAC Name

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-10-2-8-13(9-3-10)18(16,17)14-11-4-6-12(15)7-5-11/h2-9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOBYFRCKHKXDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20150793
Record name N-(4-Hydroxyphenyl)-p-toluenesulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20150793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxyphenyl)-4-methylbenzenesulfonamide

CAS RN

1146-43-6
Record name N-(4-Hydroxyphenyl)-p-toluenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Hydroxyphenyl)-p-toluenesulfonamide
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Record name 1146-43-6
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Record name N-(4-Hydroxyphenyl)-p-toluenesulphonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-Hydroxyphenyl)-p-toluenesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
MR Talebi, D Nematollahi, AR Massah - Electrochimica Acta, 2023 - Elsevier
Electrochemical oxidation of some N-(4-aminophenyl) and N-(4-hydroxyphenyl)benzenesulfonamide derivatives (BS1-BS6) has been investigated over a wide range of pH and different …
Number of citations: 2 www.sciencedirect.com
R Abu Khalaf, G Abu Sheikha, M Al-Sha'er… - Medicinal Chemistry …, 2012 - Springer
Epidemiological studies have established an inverse relationship between plasma high-density lipoprotein (HDL) cholesterol concentration, and incidence of coronary artery disease (…
Number of citations: 15 link.springer.com
HL Xiao, CW Yang, NT Zhang, CC Zeng, LM Hu… - Tetrahedron, 2013 - Elsevier
The anodic oxidation of aminophenols and their amino-protected derivatives was investigated by using cyclic voltammetry and preparative electrolysis methods. The results showed that …
Number of citations: 17 www.sciencedirect.com
AR Massah, SS Dakhilpour, S Ebrahimi… - Organic Chemistry …, 2019 - orgchemres.org
A series of interesting sulfonamides containing hydroxyl group were synthesized under solvent-free conditions. The synthetic route involves the selective reaction of amino alcohol and …
Number of citations: 4 www.orgchemres.org
JK Qiu, WJ Hao, G Li, B Jiang - Advanced Synthesis & Catalysis, 2018 - Wiley Online Library
A new one‐pot, two‐step silver‐catalyzed spiroketalization of the in‐situ generated quinone imine ketals (QIKs) with β‐alkynyl ketones has been established, enabling multiple C−O and …
Number of citations: 13 onlinelibrary.wiley.com
F Xu, L Zhang, Y Jia, X Wang, X Li, Q Wen… - European Journal of …, 2013 - Elsevier
A novel series of 4-amino-2-(thio)phenol derivatives were well synthesized. The preliminary biological test revealed that several compounds displayed high specific protein kinase and …
Number of citations: 15 www.sciencedirect.com
E Başaran, R Çakmak, M Şentürk… - Journal of Molecular …, 2022 - Wiley Online Library
In this research, a series of N‐phenylsulfonamide derivatives (1‐12) were designed, synthesized, and investigated for their inhibitory potencies against carbonic anhydrase isoenzymes I…
Number of citations: 7 onlinelibrary.wiley.com
HJ Jung, M Cho, Y Kim, G Han… - Journal of medicinal …, 2014 - ACS Publications
Recently, we identified a novel therapeutic target and a small molecule for regulating angiogenesis. Our study showed that ubiquinol–cytochrome c reductase binding protein (UQCRB) …
Number of citations: 22 pubs.acs.org
AKV Mruthunjaya, AAJ Torriero - Molecules, 2023 - mdpi.com
The electrochemical oxidation of amines is an essential alternative to the conventional chemical transformation that provides critical routes for synthesising and modifying a wide range …
Number of citations: 9 www.mdpi.com
J Wu, C Lu, X Li, H Fang, W Wan, Q Yang, X Sun… - PLoS …, 2015 - journals.plos.org
As a continuation of our efforts directed towards the development of natural anti-diabetic cataract agents, gigantol was isolated from Herba dendrobii and was found to inhibit both …
Number of citations: 28 journals.plos.org

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